![molecular formula C17H22N2O2 B7513943 Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-122,288 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone acts as a selective antagonist of dopamine D3 receptors, which are primarily localized in the mesolimbic and mesocortical pathways of the brain. By blocking dopamine D3 receptors, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone modulates dopamine neurotransmission and has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its dopamine D3 receptor antagonism, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is implicated in cognitive function.
Advantages and Limitations for Lab Experiments
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, which allows for the specific targeting of this receptor subtype. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone is also relatively stable and can be easily synthesized in high purity. However, Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Future Directions
There are several future directions for the study of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the potential therapeutic applications of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in other neurological disorders, such as Parkinson's disease and addiction. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone for clinical use.
Synthesis Methods
The synthesis of Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopropylmethylamine. The product is then purified by recrystallization to obtain Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone in high purity.
Scientific Research Applications
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. Preclinical studies have shown that Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders. Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-9-13(2)11-15(10-12)17(21)19-7-5-18(6-8-19)16(20)14-3-4-14/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVCDJEUOTAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.